molecular formula C23H25NO4 B11303707 7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11303707
M. Wt: 379.4 g/mol
InChI Key: KHHJEQHMCNCFIK-UHFFFAOYSA-N
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Description

7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxyphenyl group, and a piperidinylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: The starting material undergoes alkylation to introduce the methoxyphenyl group.

    Cyclization: The intermediate product is then cyclized to form the chromen-2-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the substituents.

    Substitution: The methoxy and piperidinylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromenone derivative, while substitution can introduce new functional groups to the molecule.

Scientific Research Applications

7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:

  • 7-hydroxy-4-methyl-3H-phenoxazin-3-one
  • 4-piperidinemethanol
  • Methyl 3-hydroxy-4-methoxybenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C23H25NO4/c1-15-4-3-11-24(13-15)14-20-21(25)10-9-18-19(12-22(26)28-23(18)20)16-5-7-17(27-2)8-6-16/h5-10,12,15,25H,3-4,11,13-14H2,1-2H3

InChI Key

KHHJEQHMCNCFIK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)OC)O

Origin of Product

United States

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